Antimony;selenium(2-)

Photovoltaics Band gap engineering Shockley–Queisser limit

Thin-film PV manufacturers face a compliance vs. performance dilemma: CdTe and CIGS absorbers deliver high efficiency but contain regulated toxic elements (Cd, Pb) that complicate RoHS certification. Sb₂Se₃ (CAS 1315-05-5) resolves this conflict as the only thin-film absorber simultaneously offering a near-ideal ~1.1 eV band gap, Cd/Pb-free binary composition, and intrinsically benign grain boundaries. • 10.57% certified PCE (2022) with >30% theoretical ceiling-proven scalability via CBD deposition. • Dual role as absorber and Cd-free buffer layer reduces chemical inventory and hazardous waste costs. • Stable to 500 °C; demonstrated in 20.58% tandem perovskite devices.

Molecular Formula SbSe-2
Molecular Weight 200.73 g/mol
Cat. No. B14144552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony;selenium(2-)
Molecular FormulaSbSe-2
Molecular Weight200.73 g/mol
Structural Identifiers
SMILES[Se-2].[Sb]
InChIInChI=1S/Sb.Se/q;-2
InChIKeyPBYUKUOTSXWTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sb₂Se₃ Baseline Properties for Thin-Film Photovoltaics


Antimony triselenide (Sb₂Se₃, CAS 1315-05-5) is a binary V₂–VI₃ inorganic semiconductor belonging to the antimony chalcogenide family. It crystallizes in an orthorhombic Pnma structure composed of quasi-one-dimensional (Sb₄Se₆)ₙ ribbons held together by van der Waals forces [1]. With an experimental direct band gap of approximately 1.1–1.2 eV, an absorption coefficient exceeding 10⁵ cm⁻¹ across the visible spectrum, and a melting point of 611 °C, Sb₂Se₃ occupies a distinctive position among earth-abundant, RoHS-compliant thin-film absorber candidates [2]. Its theoretical single-junction power conversion efficiency (PCE) limit exceeds 30% under the Shockley–Queisser framework, yet its experimentally certified record PCE stands at 10.57% (2022), indicating substantial headroom for device engineering improvements [3].

Why Sb₂Se₃ Cannot Be Substituted in Procurement


Despite sharing the antimony chalcogenide classification with Sb₂S₃ and Sb₂(S,Se)₃, Sb₂Se₃ occupies a distinct and non-substitutable position in the absorber design space. Its band gap of ~1.1 eV lies within 0.1 eV of the Shockley–Queisser single-junction optimum, whereas Sb₂S₃ (1.7–1.88 eV) sacrifices approximately 40% of the theoretically harvestable photon flux in the near-infrared region [1]. Moreover, the quasi-one-dimensional ribbon morphology of Sb₂Se₃ confers intrinsically benign grain boundaries that suppress non-radiative recombination—a property absent in three-dimensional absorbers such as CdTe, CIGS, and halide perovskites, which require extrinsic passivation strategies [2]. These structural and optoelectronic differentiators mean that substituting Sb₂S₃, CZTSSe, or CdTe for Sb₂Se₃ in a device stack without re-engineering the entire junction architecture will predictably result in either substantial photocurrent loss or grain-boundary-mediated efficiency collapse.

Quantitative Evidence vs. Closest Analog Materials


Band Gap Efficiency Advantage over Sb₂S₃

SCAPS-1D numerical simulation under identical device architecture (glass/TCO/ZnS/absorber/metal) demonstrates that Sb₂Se₃ achieves a maximum theoretical efficiency of 24.76% versus 14.81% for Sb₂S₃, driven by Sb₂Se₃'s near-optimal band gap [1]. The experimental optical band gaps confirm this origin: Sb₂Se₃ at 1.1 eV versus Sb₂S₃ at 1.88 eV, a 0.78 eV difference that places Sb₂Se₃ within 0.1 eV of the Shockley–Queisser ideal (~1.1–1.2 eV) [2]. The narrower gap of Sb₂Se₃ enables harvesting of photons beyond ~650 nm, which Sb₂S₃ fundamentally cannot absorb.

Photovoltaics Band gap engineering Shockley–Queisser limit

Environmental Safety vs. CdTe and Lead Perovskites

A theoretical evaluation of metal release potential (loss factor, LF) for emerging solar cell materials ranked PbI₂ (from lead-halide perovskites) as the compound with the highest metal release probability (probability >0.5), while Sb₂S₃ and Sb₂Se₃-class compounds fell into the lowest-risk category alongside PbSe, CdSe, and Al₂O₃ (probability 10⁻¹⁰ to 10⁻¹⁶) [1]. Lead-containing perovskite compounds were found to exceed landfill leachate cut-off values, posing a demonstrated risk to groundwater, whereas antimony chalcogenides did not trigger the same hazard thresholds [1]. In a separate regulatory context, CdTe faces restriction under the European RoHS directive due to cadmium toxicity (Cd classified as carcinogenic and highly toxic), while Sb₂Se₃ avoids both Cd and Pb in its stoichiometric composition [2].

Environmental safety Metal leaching RoHS compliance Lifecycle assessment

Binary Phase Simplicity vs. CZTSSe Complexity

Sb₂Se₃ is a stoichiometric binary compound with a fixed Sb:Se ratio of 2:3 and a single orthorhombic phase at room temperature, in contrast to the quaternary kesterite Cu₂ZnSn(S,Se)₄ (CZTSSe), which suffers from a narrow thermodynamic stability window and readily forms detrimental secondary phases (e.g., ZnSe, Cu₂SnS₃, SnS) during selenization [1]. The quaternary system's phase complexity is widely acknowledged as the primary bottleneck limiting CZTSSe record efficiency to 12.6%, whereas Sb₂Se₃, as a simple binary compound, provides a much simpler growth chemistry with fixed composition and no secondary phase formation under standard deposition conditions [2]. This binary simplicity enables direct scalability of Sb₂Se₃ via multiple deposition routes including close-space sublimation, thermal evaporation, and chemical bath deposition, without the composition-control burden inherent to multi-cation systems [2].

Thin-film manufacturing Phase purity Scalability Defect engineering

Benign Grain Boundaries vs. CdTe and CIGS

In three-dimensional semiconductors such as Si, GaAs, CdTe, and Cu(In,Ga)Se₂ (CIGS), dangling bonds at grain boundaries (GBs) invariably introduce deep electronic defect states within the band gap, acting as potent non-radiative recombination centers that degrade device performance and require extrinsic passivation [1]. In contrast, the quasi-1D (Sb₄Se₆)ₙ ribbon structure of Sb₂Se₃, bonded only by weak van der Waals forces along the [100] and [010] directions, produces intrinsically benign GBs. Experimental cathodoluminescence and conductive atomic force microscopy measurements have demonstrated that non-radiative recombination is suppressed even at grain boundaries that cut across the (Sb₄Se₆)ₙ ribbons, attributed to a self-healing atomic relaxation process that eliminates electronic defect states within the band gap [2]. This property is unique to the 1D layered chalcogenide family and is neither present in CdTe nor CIGS, where GB recombination velocities are orders of magnitude higher unless chemically passivated [1].

Grain boundary physics Carrier recombination Defect tolerance Polycrystalline semiconductors

Ambient Stability vs. Halide Perovskites

Sb₂Se₃ is stable upon exposure to ambient air and demonstrates minimal degradation under unencapsulated storage conditions [1]. Quantitatively, Sb₂Se₃ solar cells maintain 98% of initial PCE after 1 month of unencapsulated resting at room conditions, and one structure showed no degradation after 8 months at 30–50% relative humidity, with a slight PCE increase during the initial days attributed to beneficial interfacial relaxation [2]. In sharp contrast, organic–inorganic halide perovskite absorbers (e.g., MAPbI₃) undergo rapid degradation under ambient moisture, oxygen, and illumination, with significant PCE loss occurring within hours to days without rigorous encapsulation [3]. The perovskite degradation mechanisms involve hydrolysis, phase segregation, and iodide oxidation—fundamental instabilities absent in the fully inorganic, binary Sb₂Se₃ system [3].

Device stability Ambient degradation Operational lifetime Encapsulation-free storage

Elemental Abundance vs. Indium and Tellurium Supply

Both CIGS and CdTe technologies face well-documented supply constraints due to the use of scarce elements: indium (crustal abundance ~0.05 ppm, produced exclusively as a byproduct of zinc refining) and tellurium (crustal abundance ~0.001 ppm, byproduct of copper refining), which raise long-term scalability concerns [1]. In contrast, antimony and selenium are substantially more abundant: antimony at 0.2–0.5 ppm in the continental crust, and selenium at ~0.09 ppm, both with established primary mining supply chains independent of byproduct constraints [2]. The Materials Today review of emerging inorganic PV explicitly identifies Sb₂Se₃ as a RoHS-compliant semiconductor with low-cost, earth-abundant constituents, positioning it as a scalable alternative that avoids the indium and tellurium supply bottlenecks faced by CIGS and CdTe respectively [1].

Elemental abundance Supply chain risk Critical raw materials Cost modeling

Procurement-Relevant Application Scenarios


RoHS-Compliant Absorber for Large-Area Modules

Sb₂Se₃ is the only thin-film absorber that simultaneously satisfies the criteria of (i) near-ideal band gap of ~1.1 eV for maximum single-junction photon harvesting, (ii) absence of regulated toxic elements (Cd, Pb, As), (iii) binary single-phase composition enabling reproducible large-area deposition by close-space sublimation or chemical bath deposition, and (iv) intrinsically benign grain boundaries that eliminate the need for post-deposition passivation treatments [1]. These properties directly address the procurement requirements for manufacturers seeking to replace CdTe or CIGS absorbers in jurisdictions with RoHS enforcement or for products targeting eco-label certification. The record efficiency of 10.57% (2022), achieved via scalable CBD, and a theoretical ceiling above 30%, provide a technology roadmap that supports both near-term commercialization and long-term performance improvement [2].

Non-Toxic Buffer Layer Replacing CdS

Experimental demonstration has confirmed that Sb₂Se₃ can function as an effective buffer layer in the superstrate configuration of CZTSSe solar cells, replacing the industry-standard but highly toxic CdS buffer. The incorporation of Sb₂Se₃ as a buffer layer improved CZTSSe device performance by up to 3.48% absolute efficiency (average 3.1%), while simultaneously eliminating cadmium from the device stack [1]. This use of Sb₂Se₃ both as an absorber and as a Cd-free buffer layer in allied technologies creates a procurement synergy: a single material purchase can serve multiple roles in the fabrication line, reducing chemical inventory complexity and hazardous waste disposal costs associated with cadmium-containing buffer materials [2].

Bottom Cell for Perovskite Tandem Devices

A four-terminal perovskite/Sb₂Se₃ tandem device has achieved a power conversion efficiency of 20.58%, representing the first successful monolithic integration of a wide-bandgap perovskite top cell with an Sb₂Se₃ bottom cell [1]. The narrow band gap of Sb₂Se₃ (~1.1 eV) makes it an ideal bottom-cell complement to ~1.7 eV perovskite top absorbers, enabling efficient harvesting of the near-infrared portion of the solar spectrum that single-junction devices lose to thermalization. This tandem architecture leverages Sb₂Se₃'s thermal stability (stable to 500 °C with only 1.75% weight loss at 500–610 °C) to survive the perovskite top-cell deposition process, a thermal budget that organic semiconductors cannot tolerate [2]. The demonstrated >20% tandem efficiency, combined with the avoidance of toxic Pb or Cd in the bottom cell, positions Sb₂Se₃ as a strategic procurement choice for next-generation tandem PV development.

Thermoelectric Harvesting for Waste Heat Recovery

Sb₂Se₃ exhibits a thermoelectric figure of merit ZT of up to 0.8 at 500 K, which is competitive for an earth-abundant, non-toxic material in the mid-temperature thermoelectric regime [1]. Its thermal stability profile—remaining stable to 500 °C with decomposition activation energies of 121.8 and 57.2 kJ/mol for the two-stage weight loss process—supports sustained operation at elevated temperatures where conventional Bi₂Te₃-based thermoelectrics (ZT ~1.0 at room temperature but rapidly degrading above 200 °C) lose performance [2]. For industrial waste heat recovery applications in the 500–800 K range, such as automotive exhaust or smelter off-gas, Sb₂Se₃ offers a procurement pathway that avoids the toxicity of PbTe-based thermoelectrics and the tellurium supply constraints of Bi₂Te₃, while delivering comparable ZT in a temperature window where Bi₂Te₃ is inoperative [2].

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